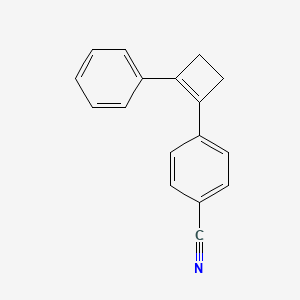

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-

Description

Historical Context of Cyclobutene-Containing Compounds

Cyclobutene-containing compounds have long intrigued chemists due to their inherent ring strain and unique reactivity. Early synthetic approaches relied on photochemical [2+2] cycloadditions, which often suffered from poor regioselectivity and low yields. A pivotal advancement emerged from Dervan’s work on thermally generated singlet 1,4-biradicals, which enabled stereospecific cyclobutane formation via nitrogen extrusion from pyrrolidine precursors. This methodology, involving intermediates such as 1,1-diazenes and 1,4-biradicals, laid the groundwork for modern ring-contraction strategies. For example, treatment of N-aminated pyrrolidines with hypervalent iodine reagents (e.g., HTIB) facilitates electrophilic amination, generating reactive intermediates that undergo intramolecular C–C bond formation to yield cyclobutanes.

The integration of cyclobutene rings into aromatic systems gained momentum with the development of transition-metal-catalyzed cycloadditions. However, these methods often required harsh conditions or specialized ligands. Recent innovations, such as the organocatalytic [3+3] benzannulation reported by Jiang et al., demonstrate that cyclobutene-adjacent architectures can be assembled under mild, metal-free conditions using α,β-unsaturated aldehydes and sulfonyl butenenitriles. This method’s reliance on iminium activation highlights the growing emphasis on sustainable strategies for strained ring synthesis.

Significance of Aromatic-Cyclobutene Hybrid Architectures

The fusion of aromatic and cyclobutene units in benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-, creates a synergistic interplay between electronic conjugation and ring strain. The benzonitrile group contributes a strong electron-withdrawing effect via its cyano substituent, polarizing the aromatic π-system and enhancing electrophilic reactivity at the para position. Concurrently, the cyclobutene ring introduces torsional strain, which lowers activation barriers for ring-opening reactions or [2π+2π] retro-cycloadditions. This combination is exemplified in compounds like 4-(2-phenyl-1H-indol-3-yl)benzonitrile, where the indole’s electron-rich heterocycle interacts with the nitrile’s electron-deficient aromatic system to modulate charge-transfer properties.

In materials science, such hybrids serve as precursors for conjugated polymers with tunable bandgaps. The cyclobutene ring’s strain energy can be harnessed to drive polymerization via thermal or photochemical activation, while the benzonitrile moiety stabilizes the resulting polymer backbone through dipole-dipole interactions. Medicinally, analogous structures, such as 4-formyl-2-(quinolin-8-yl)benzonitrile, exhibit bioactivity by targeting enzymes with nucleophilic active sites, leveraging both the formyl group’s electrophilicity and the nitrile’s hydrogen-bonding capacity.

Properties

CAS No. |

647028-07-7 |

|---|---|

Molecular Formula |

C17H13N |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

4-(2-phenylcyclobuten-1-yl)benzonitrile |

InChI |

InChI=1S/C17H13N/c18-12-13-6-8-15(9-7-13)17-11-10-16(17)14-4-2-1-3-5-14/h1-9H,10-11H2 |

InChI Key |

UTOVHZXGOVTGHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

One of the prominent methods for synthesizing this compound is through cyclization reactions involving phenylacetylene and benzoyl chloride. The reaction proceeds via the formation of a cyclobutene intermediate, which subsequently undergoes further functionalization to yield the desired benzonitrile derivative.

- Starting Materials : Phenylacetylene and benzoyl chloride.

- Conditions : Typically conducted under reflux conditions in an appropriate solvent such as dichloromethane or acetonitrile.

- Yield : This method can provide moderate to high yields depending on the specific reaction conditions employed.

Sonogashira Coupling

Another effective synthetic route involves the Sonogashira coupling reaction, where a terminal alkyne (such as phenylacetylene) is coupled with an aryl halide (such as 4-bromobenzonitrile) in the presence of a palladium catalyst.

- Starting Materials : Phenylacetylene and 4-bromobenzonitrile.

- Catalyst : Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) along with a base (e.g., triethylamine).

- Conditions : The reaction is typically performed in a solvent like toluene or DMF at elevated temperatures.

- Yield : This method also results in good yields, often exceeding 70%.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution can also be utilized as a preparative method for this compound. In this approach, a nitrile group is introduced onto a phenyl-substituted cyclobutene framework.

- Starting Materials : Cyclobutene derivatives and nitrating agents.

- Conditions : The reaction may require specific conditions such as controlled temperatures and solvents to prevent overreaction or degradation of sensitive intermediates.

- Yield : Yields can vary significantly based on the reactivity of the starting materials and the efficiency of the nitration process.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-, highlighting their starting materials, catalysts, conditions, and typical yields:

| Preparation Method | Starting Materials | Catalyst | Conditions | Typical Yield |

|---|---|---|---|---|

| Cyclization | Phenylacetylene, Benzoyl Chloride | None | Reflux in dichloromethane | Moderate to High |

| Sonogashira Coupling | Phenylacetylene, 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ | Toluene/DMF at elevated temp | >70% |

| Electrophilic Aromatic Substitution | Cyclobutene Derivatives | N/A | Controlled nitration conditions | Variable |

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.

Substitution: The aromatic ring in benzonitrile can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzonitrile derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

Benzonitrile derivatives are widely utilized in organic synthesis due to their reactivity and versatility. The presence of both the nitrile and cyclobutene functionalities in Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- allows for diverse synthetic pathways:

- Reactivity : The nitrile group can participate in nucleophilic reactions, while the cyclobutene moiety can undergo ring-opening reactions or serve as a precursor for further functionalization.

- Synthesis of Complex Molecules : This compound can be used as an intermediate in the synthesis of more complex organic molecules, which may have applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the structural features of Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- suggest potential biological activities:

- Pharmacological Studies : Research into how this compound interacts with biological targets such as enzymes or receptors is essential for understanding its pharmacological profile. Interaction studies may reveal insights into its efficacy and safety as a therapeutic agent.

- Potential Drug Development : The unique combination of functionalities may lead to the discovery of novel drugs that target specific diseases or conditions.

Material Science

The unique properties of Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- also open avenues for applications in material science:

- Polymer Chemistry : This compound could potentially be incorporated into polymer matrices to enhance material properties such as thermal stability or mechanical strength.

- Nanotechnology : Its reactivity may allow for the development of nanomaterials with specific functionalities for applications in electronics or catalysis.

Comparison with Related Compounds

To better understand the unique aspects of Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzonitrile | Simple nitrile structure | Basic structure without additional cyclic components |

| 4-(Phenylethynyl)benzonitrile | Contains an ethynyl group | More linear structure compared to cyclobutene |

| 2-(Phenyl)cyclobutene | Cyclobutene without nitrile | Lacks the electron-withdrawing nitrile functionality |

| 3-(2-Pyridyl)benzonitrile | Contains a pyridine ring | Exhibits different electronic properties due to nitrogen |

| 3-Ethoxybenzonitrile | Ethoxy substituent on benzonitrile | Alters solubility and reactivity compared to original |

The comparative analysis highlights that Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is distinguished by its combination of a nitrile and cyclobutene structure, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form coordination complexes with metals .

Comparison with Similar Compounds

Key Observations:

- Cyclobutenyl vs.

- Biological Activity : Triazole-substituted benzonitriles (e.g., compound 1c in ) exhibit cytotoxic activity, suggesting that the target compound’s cyclobutenyl group may similarly modulate bioactivity if paired with pharmacophoric motifs.

- Synthetic Routes : Suzuki-Miyaura coupling () and click chemistry () are common methods for benzonitrile derivatives, implying that the target compound could be synthesized via analogous strategies.

Biological Activity

Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is an organic compound characterized by a unique combination of a nitrile group and a cyclobutene structure. This combination potentially confers distinct biological activities and reactivity patterns, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula for Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is CHN. The compound features a benzonitrile moiety attached to a cyclobutenyl group with a phenyl substitution. The structural characteristics contribute to its unique chemical properties, including reactivity with various biological targets.

Pharmacological Potential

Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The nitrile group is known to enhance the lipophilicity and bioavailability of compounds, which may improve their pharmacological profiles.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzonitrile | Simple nitrile structure | Basic structure without additional cyclic components |

| 4-(Phenylethynyl)benzonitrile | Contains an ethynyl group | More linear structure compared to cyclobutene |

| 2-(Phenyl)cyclobutene | Cyclobutene without nitrile | Lacks the electron-withdrawing nitrile functionality |

| 3-(2-Pyridyl)benzonitrile | Contains a pyridine ring | Different electronic properties due to nitrogen |

| 3-Ethoxybenzonitrile | Ethoxy substituent on benzonitrile | Alters solubility and reactivity compared to original |

Interaction Studies

Understanding the interactions of Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- with biological macromolecules is crucial for elucidating its pharmacological potential. Studies focusing on enzyme inhibition or receptor binding could provide insights into its therapeutic applications. For example, the compound's ability to interact with enzymes involved in metabolic pathways could position it as a lead candidate for drug development.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of compounds structurally related to Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-. These investigations often employ high-throughput screening methods to assess biological activity against various cancer cell lines or microbial strains.

Example Study:

A study published in the Journal of Organic Chemistry investigated the synthesis of related benzonitriles and their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the nitrile or cyclobutene moieties could enhance activity (source: ACS Publications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.